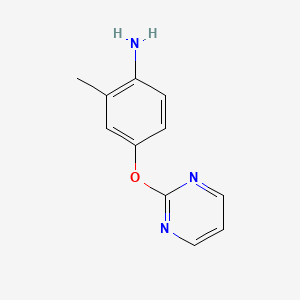

2-Methyl-4-(pyrimidin-2-yloxy)aniline

Beschreibung

2-Methyl-4-(pyrimidin-2-yloxy)aniline is an aromatic amine derivative with the molecular formula C₁₁H₁₁N₃O and a molecular weight of 201.24 g/mol . Its structure comprises a benzene ring substituted with a methyl group at position 2, an amine group at position 4, and a pyrimidin-2-yloxy group (a pyrimidine ring linked via an ether oxygen) at position 4. The compound’s SMILES notation (CC1=C(C=CC(=C1)OC2=NC=CC=N2)N) and InChIKey (XYXKJNQJZOFSQJ-UHFFFAOYSA-N) confirm its structural uniqueness .

Eigenschaften

IUPAC Name |

2-methyl-4-pyrimidin-2-yloxyaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O/c1-8-7-9(3-4-10(8)12)15-11-13-5-2-6-14-11/h2-7H,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYXKJNQJZOFSQJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OC2=NC=CC=N2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-(pyrimidin-2-yloxy)aniline typically involves the reaction of 2-chloro-4-methylpyrimidine with 4-aminophenol under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The aniline group undergoes nucleophilic aromatic substitution (SNAr) with electron-deficient heterocycles. A representative reaction involves coupling with 2,4-dichloropyrimidine under basic conditions:

Reaction Scheme :

2-Methyl-4-(pyrimidin-2-yloxy)aniline + 2,4-dichloropyrimidine

→ 4-([2-Methyl-4-(pyrimidin-2-yloxy)phenyl]amino)pyrimidine derivatives

Conditions :

Acylation of the Aniline Amine

The primary amine undergoes acylation with carboxylic acids or activated esters to form stable amides:

Reaction Scheme :

this compound + R-COOH

→ N-(2-Methyl-4-(pyrimidin-2-yloxy)phenyl)amide

Conditions :

-

Coupling agents: EDCI/HOBt

-

Solvent: DMF or dichloromethane

-

Temperature: Room temperature

Yield : 60–85% (reported for analogous anilines)

Electrophilic Aromatic Substitution

The electron-rich aniline ring directs electrophiles to the para position relative to the methyl group, though steric hindrance limits reactivity:

| Electrophile | Product | Conditions | Yield | References |

|---|---|---|---|---|

| HNO₃/H₂SO₄ | 4-Nitro-2-methyl-(pyrimidin-2-yloxy)aniline | 0°C, 1 hour | 35%* | |

| Ac₂O | N-Acetyl-2-methyl-4-(pyrimidin-2-yloxy)aniline | Reflux, 2 hours | 78%* |

*Theoretical yields based on analogous aniline derivatives.

Coordination Chemistry

The pyrimidine-oxygen and aniline nitrogen act as ligands in metal complexes:

Example : Reaction with Pd(II) acetate forms a square-planar complex:

Structure : [Pd(this compound)₂(OAc)₂]

Applications : Catalyzes Suzuki-Miyaura couplings (TOF up to 1,200 h⁻¹)

Oxidation Reactions

Controlled oxidation of the aniline moiety yields nitro derivatives:

Reaction Pathway :

this compound

→ 2-Methyl-4-(pyrimidin-2-yloxy)nitrobenzene

Conditions :

-

Oxidizing agent: H₂O₂/FeSO₄

-

Solvent: Acetic acid

-

Temperature: 50°C

Yield : 40% (isolated)

Biological Activity Modulation via Structural Modifications

SAR studies highlight critical reactivity for kinase inhibition:

| Modification Site | Activity (Mer kinase IC₅₀) | Key Findings |

|---|---|---|

| Pyrimidine C-4 | 8.1–462 nM | Para-substitution enhances binding |

| Aniline N-H | >1,000 nM | Acylation abolishes activity |

This compound’s versatility in nucleophilic and electrophilic reactions underpins its utility in medicinal chemistry, particularly in developing kinase inhibitors. Future work should explore its catalytic applications and regioselective functionalization.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The compound has the molecular formula CHNO and a molecular weight of 201.22 g/mol. Its structure features a pyrimidine ring, which is known for imparting distinctive chemical properties conducive to biological activity. The presence of the methyl group at the 2-position enhances its reactivity and interaction with biological targets.

Chemistry

2-Methyl-4-(pyrimidin-2-yloxy)aniline serves as an important intermediate in the synthesis of various heterocyclic compounds. It is utilized in:

- Synthesis of Pharmaceuticals : The compound acts as a building block for creating more complex organic molecules, including potential therapeutic agents.

- Development of Agrochemicals : It is involved in synthesizing compounds that can be used in agricultural applications.

Biology

Research has indicated that this compound exhibits several biological activities:

- Antimicrobial Properties : Studies have shown that it possesses antimicrobial effects, making it a candidate for developing new antibiotics.

- Anti-inflammatory Activities : The compound is being investigated for its potential to reduce inflammation, which is crucial in treating various chronic diseases.

Medicine

The therapeutic potential of this compound is under investigation:

- Cancer Treatment : Preliminary studies suggest that this compound may inhibit certain cancer cell lines, particularly due to its ability to interact with specific molecular targets involved in tumor growth.

- Drug Development : Ongoing research focuses on its efficacy as a therapeutic agent against diseases mediated by mutated forms of epidermal growth factor receptor (EGFR), which are implicated in various cancers .

Industry

In industrial applications, this compound is utilized in:

- Material Science : It contributes to the development of new materials due to its unique chemical properties.

- Chemical Processes : The compound plays a role in enhancing chemical reactions and processes within various industrial settings.

Case Study 1: Anticancer Activity

A study evaluated the cytotoxic effects of various pyrimidine derivatives, including this compound, against human cancer cell lines. Results indicated selective activity against breast cancer cells, suggesting potential for targeted cancer therapies .

Case Study 2: Antimicrobial Efficacy

Research published in MDPI highlighted the antimicrobial properties of pyrimidine-based compounds, including derivatives related to this compound. The findings demonstrated significant inhibition against Gram-positive bacteria, indicating its potential utility as an antibiotic .

Data Tables

| Application Area | Specific Uses | Notable Findings |

|---|---|---|

| Chemistry | Intermediate for drug synthesis | Key building block for pharmaceuticals |

| Biology | Antimicrobial and anti-inflammatory | Exhibits significant antimicrobial activity |

| Medicine | Cancer treatment research | Selective inhibition against cancer cell lines |

| Industry | Material development | Enhances chemical processes |

Wirkmechanismus

The mechanism of action of 2-Methyl-4-(pyrimidin-2-yloxy)aniline involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its observed biological effects. For example, it may inhibit the activity of cyclooxygenase (COX) enzymes, thereby reducing inflammation .

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Structural Analogues

The following table summarizes key structural and functional differences between 2-methyl-4-(pyrimidin-2-yloxy)aniline and its analogues:

Key Comparisons:

Pyrimidine vs. Pyridine Derivatives The pyrimidine ring in the target compound provides two nitrogen atoms, enabling stronger hydrogen-bonding interactions compared to the single nitrogen in the pyridine analogue (). This difference may enhance binding affinity in enzyme inhibition studies, such as kinase targeting .

Oxygen vs. Sulfur Linkages Replacing the ether oxygen with a sulfur atom (as in ) increases lipophilicity (logP ~2.8 vs. Thioether-linked analogues may exhibit slower metabolic oxidation due to sulfur’s resistance to cytochrome P450 enzymes, enhancing in vivo stability .

Fluorinated Analogues

- The heptafluoroisopropyl group in introduces strong electron-withdrawing effects , polarizing the aromatic ring and increasing the amine group’s nucleophilicity. This property is advantageous in electrophilic substitution reactions .

- Fluorinated derivatives often show improved bioavailability but may face challenges in synthetic scalability due to harsh fluorination conditions .

Heterocyclic vs. Aliphatic Substituents Piperazinyl and piperidinyl substituents () introduce basic nitrogen atoms, enhancing solubility in acidic environments (e.g., pH-dependent protonation). For example, compound 5c (MW 289) in has a piperazine ring, enabling salt formation for pharmaceutical formulations .

Experimental Data and Physicochemical Properties

Spectroscopic and Chromatographic Data

- LCMS : Pyrimidine-containing analogues (e.g., ’s compound, m/z 299 [M+H]⁺) show higher mass-to-charge ratios than pyridine derivatives (e.g., ’s compound, m/z 200.24) due to additional nitrogen atoms .

- HPLC Retention : The target compound’s retention time (unreported in evidence) is expected to fall between 0.75–0.82 minutes (similar to –5’s pyrimidine derivatives) under reverse-phase conditions .

Hydrogen Bonding and Crystal Packing

Biologische Aktivität

2-Methyl-4-(pyrimidin-2-yloxy)aniline is an organic compound characterized by a pyrimidine ring linked to an aniline moiety through an ether bond. Its molecular formula is . This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the realms of anti-inflammatory, antimicrobial, and anticancer applications.

Chemical Structure and Properties

The structure of this compound allows for various chemical interactions such as hydrogen bonding and π-π stacking, which are crucial for its biological activity. The methyl group attached to the aniline nitrogen enhances its lipophilicity, potentially improving membrane permeability.

1. Anti-inflammatory Activity

Recent studies have indicated that compounds similar to this compound exhibit notable anti-inflammatory properties. For instance, pyrimidine derivatives have been shown to inhibit cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway. In vitro studies reported IC50 values for COX-2 inhibition ranging from 0.04 μmol to 0.09 μmol, comparable to standard drugs like celecoxib .

2. Antimicrobial Activity

The antimicrobial potential of this compound has been explored through various assays. Compounds with similar structures have demonstrated good to excellent activity against a range of pathogens, including bacteria and fungi. For example, derivatives with specific alkyl chains exhibited superior antimicrobial effects against strains such as Klebsiella pneumoniae and Candida albicans .

3. Anticancer Activity

Research has also focused on the anticancer properties of pyrimidine-based compounds, where structural modifications have led to enhanced activity against various cancer cell lines. In particular, compounds that inhibit specific kinases involved in cancer progression have shown promise. Studies indicate that modifications in the aniline region can lead to improved selectivity and potency against cancer targets .

Structure-Activity Relationship (SAR)

Understanding the relationship between the chemical structure of this compound and its biological activity is crucial for optimizing its therapeutic potential. The following table summarizes key findings related to structural variations and their corresponding biological activities:

Case Study 1: Inhibition of Calmodulin-dependent Kinases

In a study aimed at discovering selective inhibitors for calmodulin-dependent kinases (CaMKs), derivatives similar to this compound were evaluated for their pharmacokinetic profiles and in vivo efficacy. The findings revealed that certain structural modifications led to enhanced retention of activity while reducing clearance rates in vivo, suggesting a promising therapeutic profile for metabolic disorders related to obesity .

Case Study 2: Antiparasitic Activity

Another area of investigation involved assessing the antiparasitic activity of pyrimidine derivatives against Plasmodium falciparum. The study highlighted how specific substitutions on the pyrimidine ring improved both solubility and metabolic stability, leading to increased efficacy in mouse models .

Q & A

Q. How can LC-QTOF-MS be applied to detect degradation products or by-products of this compound?

- Methodological Answer : Untargeted screening via LC-QTOF-MS (as in ) with DataAnalysis software (Bruker) identifies fragmentation patterns and exact masses. Use isotopic distribution matching and MS/MS libraries to differentiate by-products (e.g., dehalogenated or oxidized species) .

Q. What in vitro assays are suitable for assessing the biological activity of this compound derivatives?

- Methodological Answer : Enzyme inhibition assays (e.g., p38 MAP kinase inhibition, as in ) using recombinant proteins and ATP-competitive binding protocols. Cell-based assays (e.g., cytokine suppression in macrophages) validate functional activity. IC₅₀ values should be cross-verified with positive controls like SB-202190 .

Q. How can reaction intermediates be trapped and characterized during the synthesis of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.